molecular formula C11H7N3O4 B14068490 Malononitrile, (5-nitrovanillylidene)- CAS No. 101756-38-1

Malononitrile, (5-nitrovanillylidene)-

Cat. No.: B14068490
CAS No.: 101756-38-1
M. Wt: 245.19 g/mol
InChI Key: CWOXUSIEQFFVBX-UHFFFAOYSA-N
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Description

Malononitrile, (5-nitrovanillylidene)- is an organic compound that features a nitrile group and a nitrovanillylidene moiety. This compound is known for its unique reactivity and is widely used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malononitrile, (5-nitrovanillylidene)- can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base such as potassium hydroxide or N-methylmorpholine . The reaction typically occurs in an ethanol solvent at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of malononitrile derivatives often involves the use of solid catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts are prepared using combustion methods with glycine or glycerol as fuel . The reaction conditions are optimized to achieve high conversion rates and selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (5-nitrovanillylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted nitriles, and various heterocyclic compounds.

Mechanism of Action

The mechanism of action of malononitrile, (5-nitrovanillylidene)- involves its ability to act as an electrophile in various chemical reactions. The nitrile group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with molecular targets such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malononitrile, (5-nitrovanillylidene)- is unique due to the presence of both the nitrile and nitrovanillylidene groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O4/c1-18-10-4-7(2-8(5-12)6-13)3-9(11(10)15)14(16)17/h2-4,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOXUSIEQFFVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144169
Record name Malononitrile, (5-nitrovanillylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101756-38-1
Record name Malononitrile, (5-nitrovanillylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101756381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (5-nitrovanillylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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